Phthalanilid

Übersicht

Beschreibung

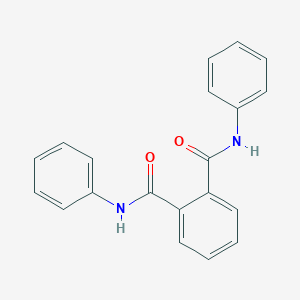

N,N'-Diphenylphthaldiamide (DPPD) is an important organic compound used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 250.89 g/mol. DPPD has been studied for its potential use in various fields, such as synthetic organic chemistry, analytical chemistry, and biochemistry. In particular, it is used as a reagent in the synthesis of complex organic molecules and as a catalyst in the synthesis of polymers. Additionally, it has been studied for its potential applications in biochemistry and drug development.

Wissenschaftliche Forschungsanwendungen

Phosphatid-Blocker

Phthalanilide wurden erstmals 1962 von Hirt und Berchtold als „Phosphatid-Blocker“ beschrieben. Sie verwendeten ein einfaches biophysikalisches Modell, bei dem Lecithin, das in Tetrachlorkohlenstoff gelöst ist, den Transport kationischer Farbstoffe aus einer wässrigen Lösung in die Lipidphase fördert .

Zytostatika

Es wurde gezeigt, dass Phthalanilide eine Aktivität gegen experimentelle Neoplasmen haben, was zur Synthese einer großen Anzahl strukturell verwandter Verbindungen führte . Dies deutet auf ihre mögliche Verwendung als Zytostatika hin.

Immunsuppressiva

Die gleichen Eigenschaften, die Phthalanilide zu wirksamen Zytostatika machen, könnten sie auch für die Verwendung als Immunsuppressiva prädestinieren . Dies könnte möglicherweise nützlich sein bei der Behandlung von Autoimmunerkrankungen oder bei der Verhinderung der Abstoßung von Organtransplantationen.

Lipidkomplexforschung

Phthalanilide wurden in der Forschung an Lipidkomplexen verwendet. Ihre Fähigkeit, den Farbstofftransport in eine Lipidphase zu hemmen, wurde zur Untersuchung der Eigenschaften dieser Komplexe verwendet .

Wirkmechanismen bei Leukämie

In Leukämiezellenlinien P815 und P388 wurde eine Resistenz gegen drei Wander-Derivate unterschiedlicher Strukturen entwickelt. Das Fehlen einer Kreuzresistenz zwischen bestimmten dieser Derivate deutet auf unterschiedliche Wirkmechanismen hin .

Chemotherapeutische Aktivität

Phthalanilide wurden auf ihre chemotherapeutische Aktivität untersucht. Ihre schnelle Aufnahme durch Zellen und ihre hemmende Wirkung deuten auf eine mögliche Verwendung in der Chemotherapie hin .

Wirkmechanismus

Target of Action

Phthalanilide, also known as N,N’-Diphenylphthaldiamide, primarily targets macromolecular lipids . These lipids are distributed ubiquitously in mammalian tissues, principally in the nucleoplasm of the cell . The extent of the complex formation between the phthalanilides and the macromolecular lipids relates to both therapy and toxicity of the drugs .

Mode of Action

Phthalanilide interacts with its targets by forming a complex with macromolecular lipids . This interaction inhibits the transfer of cationic dyes from an aqueous solution into the lipid phase . The compound maximally inhibits dye transfer when at least two strongly basic groups are connected by several coplanar rings and by carbonamide groups .

Biochemical Pathways

Phthalanilide affects the biochemical pathways related to the synthesis of DNA, protein, lipid, and RNA . At low intracellular concentrations, there is extensive inhibition of both DNA and protein but minimal chemotherapeutic response . Lipid and RNA synthesis is inhibited at therapeutic intracellular concentrations of the drug .

Pharmacokinetics

These properties play a crucial role in the bioavailability of the compound

Result of Action

The molecular and cellular effects of Phthalanilide’s action include a significant fall in cell electrophoretic mobility, suggesting that the drug forms an irreversible complex with cell surface components, thereby lowering their zeta potential . Moreover, the highest concentrations of Phthalanilide adversely affect the liver, kidney, and oculomotor muscles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phthalanilide. It’s worth noting that environmental factors can significantly impact the behavior and effectiveness of many compounds .

Biochemische Analyse

Biochemical Properties

Phthalanilide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Phthalanilide has been shown to inhibit the activity of certain enzymes involved in DNA and protein synthesis, thereby affecting cellular proliferation and survival . Additionally, Phthalanilide forms complexes with lipids, which can alter the biochemical properties of cell membranes and impact cellular signaling pathways .

Cellular Effects

Phthalanilide exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Phthalanilide can inhibit the synthesis of DNA, RNA, and proteins in cancer cells, leading to reduced cell proliferation and increased cell death . Furthermore, Phthalanilide affects lipid metabolism, which can impact the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of Phthalanilide involves several key interactions at the molecular level. Phthalanilide binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. This compound has been shown to inhibit DNA and protein synthesis by binding to the respective enzymes involved in these processes . Additionally, Phthalanilide can form complexes with lipids, which may alter the structure and function of cell membranes . These interactions ultimately result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of Phthalanilide in laboratory settings can change over time. Studies have shown that the stability and degradation of Phthalanilide can influence its long-term effects on cellular function. For instance, prolonged exposure to Phthalanilide can lead to the accumulation of lipid-bound and hydrophilic-bound forms of the compound within cells . These bound forms are associated with different biochemical and therapeutic responses, with lipid-bound Phthalanilide showing a stronger correlation with chemotherapeutic effects .

Dosage Effects in Animal Models

The effects of Phthalanilide vary with different dosages in animal models. At lower doses, Phthalanilide can inhibit DNA and protein synthesis without eliciting a strong chemotherapeutic response . At higher doses, Phthalanilide can inhibit lipid and RNA synthesis, leading to increased cell death and prolonged survival in animal models .

Metabolic Pathways

Phthalanilide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit the activity of enzymes involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, Phthalanilide can form complexes with lipids, which may affect the overall metabolic state of the cell . These interactions highlight the importance of Phthalanilide in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of Phthalanilide within cells and tissues are influenced by its interactions with transporters and binding proteins. Phthalanilide can form complexes with lipids, which facilitate its transport across cell membranes and its distribution within different cellular compartments . Additionally, the binding of Phthalanilide to specific transporters can affect its localization and accumulation within cells .

Subcellular Localization

Phthalanilide exhibits specific subcellular localization, which can influence its activity and function. This compound has been shown to localize primarily in the mitochondrial and nuclear fractions of cells . The subcellular localization of Phthalanilide is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for understanding the biochemical and therapeutic effects of Phthalanilide.

Eigenschaften

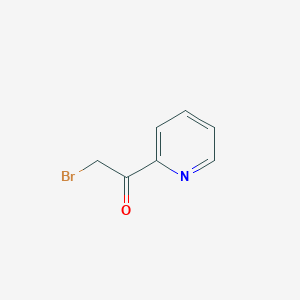

IUPAC Name |

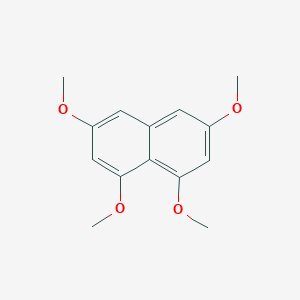

1-N,2-N-diphenylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACJWRVLBPZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167827 | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16497-41-9 | |

| Record name | N1,N2-Diphenyl-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16497-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016497419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylphthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)

![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)